Regioisomerism Matters: [4,3-b] vs [3,4-b] Fusion Impacts Kinase Inhibitor Potency
The [4,3-b] regioisomer scaffold, of which this compound is a core building block, has been directly validated as a privileged structure for developing potent dual FLT3/CDK4 inhibitors. In contrast, the isomeric [3,4-b] scaffold is more commonly associated with other target classes, such as guanylate cyclase stimulators [1]. This divergence in target space underscores that regioisomer selection is a critical determinant of biological activity and is not interchangeable. The [4,3-b] scaffold provides a specific geometry that enables optimal interaction with the ATP-binding pockets of FLT3 and CDK4 kinases, which is not replicated by the [3,4-b] isomer [2].
| Evidence Dimension | Primary therapeutic target class / Kinase inhibition profile |
|---|---|
| Target Compound Data | Scaffold yields potent FLT3 (IC50: 11 nM) and CDK4 (IC50: 7 nM) dual inhibitors |
| Comparator Or Baseline | Pyrazolo[3,4-b]pyridine scaffold: associated with guanylate cyclase stimulation and other kinase targets (e.g., PI4KIIIβ) |
| Quantified Difference | Qualitative difference in target selectivity; [4,3-b] scaffold enables nanomolar potency against FLT3/CDK4, a profile not reported for comparable [3,4-b] derivatives. |
| Conditions | Derived from structure-activity relationship (SAR) studies and literature review of optimized 6-substituted-1H-pyrazolo[4,3-b]pyridine analogs. |
Why This Matters
For researchers initiating a kinase inhibitor program, selecting the correct regioisomeric scaffold ([4,3-b] vs. [3,4-b]) is a critical go/no-go decision that pre-determines target engagement and overall project trajectory.
- [1] Bayer Pharma AG. New 1H-pyrazolo(3,4-b)pyridine compounds are guanylate cyclase stimulators. Patent US20130023532A1, 2011. View Source
- [2] Li, X.; Yang, T.; Hu, M.; et al. Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors. Bioorg. Med. Chem. 2022, 105669. View Source
